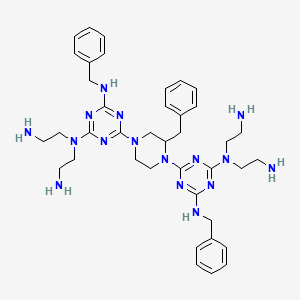
A1AR antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A1AR antagonist 3 is a compound that targets the A1 adenosine receptor, a G protein-coupled receptor widely distributed in the body. This receptor plays a crucial role in various physiological processes, including modulation of neurotransmitter release, regulation of myocardial oxygen consumption, and renal function. This compound is of significant interest in pharmacology due to its potential therapeutic applications in conditions such as heart failure, arrhythmias, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A1AR antagonist 3 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance receptor affinity and selectivity. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via nucleophilic substitution or electrophilic addition.
Step 3: Purification and characterization using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: A1AR antagonist 3 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperature and pH.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
A1AR antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors.
Biology: Investigates the role of A1 adenosine receptors in cellular signaling and physiological processes.
Medicine: Explores therapeutic potential in treating heart failure, arrhythmias, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors.
Mechanism of Action
A1AR antagonist 3 can be compared with other similar compounds, such as KW3902, BG9928, and SLV320. These compounds share the common feature of targeting the A1 adenosine receptor but differ in their chemical structures, receptor affinity, and selectivity. The uniqueness of this compound lies in its specific binding affinity and selectivity profile, which may offer distinct therapeutic advantages .
Comparison with Similar Compounds
- KW3902
- BG9928
- SLV320
Properties
Molecular Formula |
C25H20N2O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-methoxy-N-[5-(4-methylbenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C25H20N2O3S/c1-16-8-10-18(11-9-16)22(28)23-21(17-6-4-3-5-7-17)26-25(31-23)27-24(29)19-12-14-20(30-2)15-13-19/h3-15H,1-2H3,(H,26,27,29) |
InChI Key |
QWYBNZBBHWLLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)NC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
![1-[(3R)-4-[6-chloro-7-(5-chloro-2-methoxyphenyl)-8-fluoroquinazolin-4-yl]-3-methylpiperazin-1-yl]-2-(trifluoromethyl)prop-2-en-1-one](/img/structure/B15142238.png)









